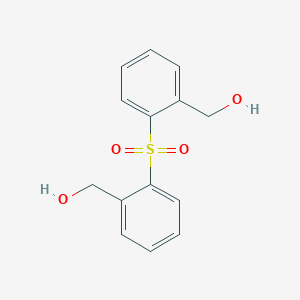
1-(Hydroxymethyl)-2-((6-hydroxymethylphenyl)sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)-2-((6-hydroxymethylphenyl)sulfonyl)benzene is an organic compound characterized by the presence of hydroxymethyl and sulfonyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-2-((6-hydroxymethylphenyl)sulfonyl)benzene typically involves the reaction of benzene derivatives with sulfonyl chlorides and hydroxymethylating agents. One common method includes the use of a Friedel-Crafts sulfonylation reaction followed by hydroxymethylation. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an appropriate solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)-2-((6-hydroxymethylphenyl)sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
- Oxidation of hydroxymethyl groups leads to the formation of benzaldehyde or benzoic acid derivatives.
- Reduction of the sulfonyl group results in the formation of benzene sulfide derivatives.
- Substitution reactions yield various halogenated benzene derivatives.
Scientific Research Applications
1-(Hydroxymethyl)-2-((6-hydroxymethylphenyl)sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Hydroxymethyl)-2-((6-hydroxymethylphenyl)sulfonyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxymethyl and sulfonyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- 1-(Hydroxymethyl)-2-(phenylsulfonyl)benzene
- 1-(Hydroxymethyl)-2-((4-hydroxymethylphenyl)sulfonyl)benzene
- 1-(Hydroxymethyl)-2-((6-methylphenyl)sulfonyl)benzene
Comparison: 1-(Hydroxymethyl)-2-((6-hydroxymethylphenyl)sulfonyl)benzene is unique due to the presence of two hydroxymethyl groups, which enhance its reactivity and potential for further functionalization
Properties
CAS No. |
24536-81-0 |
|---|---|
Molecular Formula |
C14H14O4S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
[2-[2-(hydroxymethyl)phenyl]sulfonylphenyl]methanol |
InChI |
InChI=1S/C14H14O4S/c15-9-11-5-1-3-7-13(11)19(17,18)14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2 |
InChI Key |
QPEWJSLCKLEROF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)S(=O)(=O)C2=CC=CC=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















